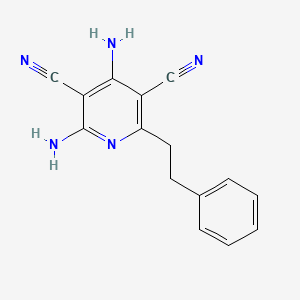

![molecular formula C24H23N5S B5568671 N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide](/img/structure/B5568671.png)

N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N’-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of “N’-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide” are not explicitly mentioned in the sources retrieved .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Research on benzothiazole derivatives has demonstrated their potential as antimicrobial agents. For instance, Gouda et al. (2010) explored the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, finding that some compounds exhibited promising antimicrobial activities (Gouda, M., Berghot, M., Abd El-Ghani, G. E., & Khalil, A.). This suggests that N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide may also hold antimicrobial potential, warranting further investigation.

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their corrosion inhibition properties. A study by Hu et al. (2016) on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions highlighted their effective corrosion protection capabilities (Hu, Z., Meng, Y., Ma, X., Zhu, H., Jun, L., Chao, L., & Cao, D.). This indicates a potential application for this compound in materials science, particularly in corrosion protection research.

Antidiabetic and Antioxidant Activities

Karrouchi et al. (2020) synthesized and characterized a benzothiazole derivative, evaluating its in vitro antidiabetic and antioxidant activities. The study revealed promising results, suggesting the compound's utility in medicinal chemistry and pharmacology (Karrouchi, K., Brandán, S., Sert, Y., El-marzouqi, H., Radi, S., Ferbinteanu, M., Faouzi, M., Garcia, Y., & Ansar, M.). Such findings hint at the potential for this compound to be explored for similar biological activities.

Anticancer Activity

The influence of benzothiazole derivatives on the growth of cancer cells has been documented, with certain compounds showing potent inhibitory effects on human ovarian carcinoma cell lines, providing a basis for further oncological research (Bradshaw, T. D., Shi, D., Schultz, R. J., Paull, K. D., Kelland, L., Wilson, A., Garner, C., Fiebig, H. H., Wrigley, S., & Stevens, M. F. G.). This suggests a potential avenue for research into the anticancer properties of this compound.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N'-(4-methylphenyl)-1,3-benzothiazole-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5S/c1-17-8-12-19(13-9-17)26-23(24-27-21-6-4-5-7-22(21)30-24)28-25-16-18-10-14-20(15-11-18)29(2)3/h4-16H,1-3H3,(H,26,28)/b25-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMBVZZSQUNDJC-PCLIKHOPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3S2)NN=CC4=CC=C(C=C4)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3S2)N/N=C/C4=CC=C(C=C4)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5568602.png)

![4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide](/img/structure/B5568603.png)

![5-[1-(4-chlorophenyl)ethylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5568617.png)

![7-(3-phenoxypropanoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5568618.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5568639.png)

![2-(2,4-DICHLOROPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5568646.png)

![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5568698.png)

![7-methoxy-N-methyl-N-phenyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5568699.png)